

An In-depth Technical Guide to 4,4-Difluoroheptanedioic Acid Diethyl Ester

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Diethyl 4,4-difluoroheptanedioate*

Cat. No.: *B1313080*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,4-Difluoroheptanedioic acid diethyl ester, a gem-difluorinated dicarboxylic acid ester, represents a molecule of interest in the fields of medicinal chemistry and materials science. The introduction of the gem-difluoro group can significantly alter the physicochemical properties of the parent molecule, influencing its lipophilicity, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the known properties, potential synthetic approaches, and analytical characterization of 4,4-difluoroheptanedioic acid diethyl ester. While specific biological activity data for this compound is limited in publicly available literature, this document will also explore the broader context of gem-difluorinated compounds in drug discovery to highlight its potential applications.

Core Properties

4,4-Difluoroheptanedioic acid diethyl ester, also known as diethyl 4,4-difluoropimelate, possesses a unique combination of a flexible seven-carbon backbone and a polar, electron-withdrawing gem-difluoro group at the C4 position. This structural feature is key to its distinct properties.

Physicochemical Properties

A summary of the key physicochemical properties of 4,4-Difluoroheptanedioic acid diethyl ester is presented in Table 1. These properties are crucial for its handling, purification, and formulation.

Property	Value	Reference(s)
CAS Number	22515-16-8	[1][2][3]
Molecular Formula	C ₁₁ H ₁₈ F ₂ O ₄	[1][2][3]
Molecular Weight	252.26 g/mol	[2][3]
Appearance	Colorless to light yellow liquid	[4]
Boiling Point	108 °C at 3 mmHg	[2]
Density	1.106 ± 0.06 g/cm ³ (predicted)	[5]
Refractive Index	1.4150	[6]
Solubility	Soluble in organic solvents such as ethanol and dichloromethane; sparingly soluble in water.[4]	[4]

Synthesis and Purification

While specific, detailed experimental protocols for the synthesis of 4,4-Difluoroheptanedioic acid diethyl ester are not extensively reported in peer-reviewed literature, general synthetic strategies for gem-difluorinated compounds can be adapted.

Potential Synthetic Routes

A plausible synthetic approach involves the fluorination of a suitable precursor, such as a ketone or a dithioketal, at the C4 position of the heptanedioate backbone. Another strategy could involve the use of fluorinated building blocks.

One general method for the preparation of compounds containing a gem-difluoromethylene unit is the addition of carboxylic acids to gem-difluoroalkenes.[7][8] This approach, if applied to a

suitable difluoroalkene precursor, could yield the target molecule. The reaction often proceeds under thermal conditions without the need for a catalyst.[7][8]

A more traditional, though less detailed, method suggests the reaction of pimelic acid with a suitable difluorinating agent to introduce the gem-difluoro group, followed by esterification.[4]

General Workflow for Synthesis via Fluorination of a Ketone Precursor:

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 3. New Frontiers and Developing Applications in ^{19}F NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. DIETHYL 1,4-DIHYDRO-2,4,6-TRIMETHYL-3,5-PYRIDINEDICARBOXYLATE(632-93-9) IR Spectrum [m.chemicalbook.com]
- 6. A pharmacological profile of triheptanoin for the treatment of long-chain fatty acid oxidation disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Addition of Carboxylic Acids to gem-Difluoroalkenes for the Synthesis of gem-Difluoromethylenated Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4,4-Difluoroheptanedioic Acid Diethyl Ester]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1313080#4-4-difluoroheptanedioic-acid-diethyl-ester-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com